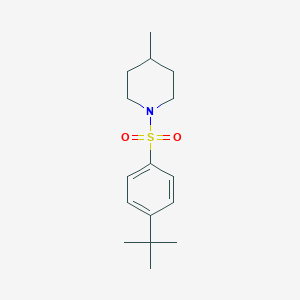![molecular formula C14H9FN2O5 B241661 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid, also known as Fmoc-6-Nitro-Tyr-OH, is a chemical compound widely used in scientific research. It is a derivative of benzoic acid and belongs to the class of amino acid derivatives. Fmoc-6-Nitro-Tyr-OH has gained popularity in recent years due to its various applications in the field of medicine, biochemistry, and biotechnology.
作用機序
The mechanism of action of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is not well understood. However, it is believed that 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH interacts with proteins and peptides through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects:
2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cell signaling pathways. 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH has also been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is its ability to protect the amino group of tyrosine during solid-phase peptide synthesis. This allows for the synthesis of longer peptides and proteins. However, 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is relatively expensive and may not be suitable for large-scale synthesis. Additionally, 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH may not be suitable for certain applications due to its limited solubility in certain solvents.
将来の方向性
There are several future directions for the use of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH in scientific research. One potential application is in the development of novel cancer therapies. 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new cancer treatments. Additionally, 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH may have applications in the development of new fluorescent probes for imaging studies. Finally, further research may lead to the development of new synthetic methods for the production of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH, which may make it more accessible for scientific research.
合成法
The synthesis of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH involves the reaction between 2-[(3-Fluoroanilino)carbonyl]-6-nitrophenol and N-Fmoc-tyrosine. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH.
科学的研究の応用
2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is widely used in scientific research for various applications. It is commonly used in the synthesis of peptides and proteins. 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group of tyrosine. It is also used in the synthesis of fluorescent peptides and proteins.
特性
製品名 |
2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid |
|---|---|
分子式 |
C14H9FN2O5 |
分子量 |
304.23 g/mol |
IUPAC名 |
2-[(3-fluorophenyl)carbamoyl]-6-nitrobenzoic acid |
InChI |
InChI=1S/C14H9FN2O5/c15-8-3-1-4-9(7-8)16-13(18)10-5-2-6-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20) |
InChIキー |
LWSJSIAAPCLKGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)



